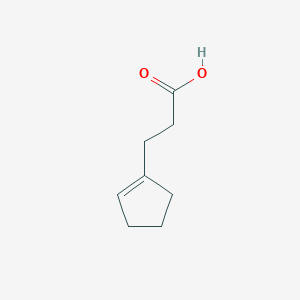
3-(Cyclopent-1-EN-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopent-1-EN-1-YL)propanoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclopentene ring attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopent-1-EN-1-YL)propanoic acid typically involves the reaction of cyclopentene with a suitable propanoic acid derivative. One common method includes the use of organocerium reagents, which react with cycloalkanones to form the desired product . The reaction conditions often involve the use of MsCl or SOCl2 with DBU to facilitate the formation of the cyclopentene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques would likely be employed to produce this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Cyclopent-1-EN-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or hydroxylated cyclopentene derivatives.
Applications De Recherche Scientifique
3-(Cyclopent-1-EN-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Cyclopent-1-EN-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclopentane carboxylic acid: Similar structure but with a saturated cyclopentane ring.
Cyclopentene carboxylic acid: Similar structure but with a different position of the double bond.
Cyclopentyl propanoic acid: Similar structure but with a saturated cyclopentane ring and a propanoic acid moiety.
Uniqueness: 3-(Cyclopent-1-EN-1-YL)propanoic acid is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
2910-67-0 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-(cyclopenten-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h3H,1-2,4-6H2,(H,9,10) |
Clé InChI |
KIBJSFKLSFCWSF-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


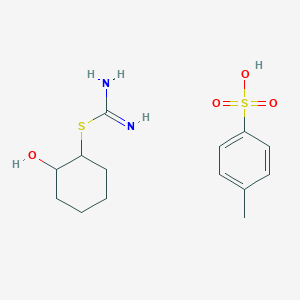
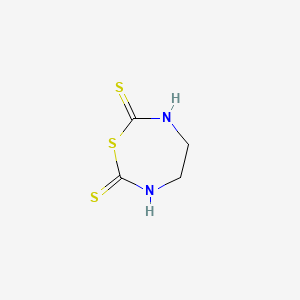

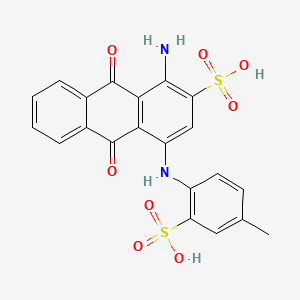
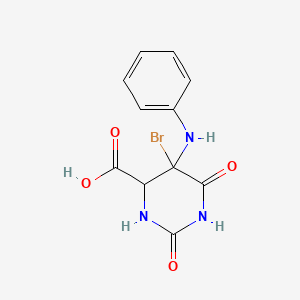

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)

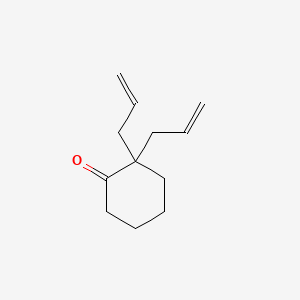
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
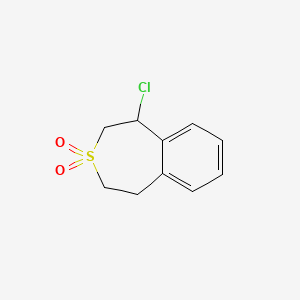
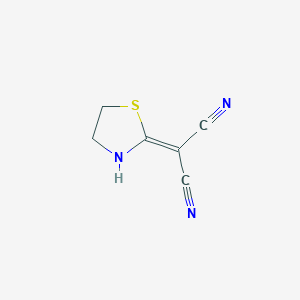
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)

